molecular formula C9H12BrNOS B7465256 4-[(5-Bromothiophen-3-yl)methyl]morpholine

4-[(5-Bromothiophen-3-yl)methyl]morpholine

Cat. No. B7465256
M. Wt: 262.17 g/mol
InChI Key: CORIIGSQWGBPIR-UHFFFAOYSA-N
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Description

4-[(5-Bromothiophen-3-yl)methyl]morpholine, also known as BMTM, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a heterocyclic compound that contains both a morpholine and a thiophene ring. BMTM has been studied extensively for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Scientific Research Applications

4-[(5-Bromothiophen-3-yl)methyl]morpholine has been studied extensively for its potential applications in medicinal chemistry. It has been found to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. This compound has also been investigated for its potential as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines. In addition, this compound has been studied for its potential as a neuroprotective agent, as it has been found to protect against oxidative stress-induced neuronal damage.

Mechanism of Action

The exact mechanism of action of 4-[(5-Bromothiophen-3-yl)methyl]morpholine is not fully understood. However, it has been proposed that this compound exerts its antitumor activity through the inhibition of tubulin polymerization, which is essential for cell division. This compound has also been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to exhibit a variety of biochemical and physiological effects. In vitro studies have shown that this compound induces apoptosis (programmed cell death) in cancer cells. This compound has also been found to inhibit the migration and invasion of cancer cells. In addition, this compound has been found to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress-induced neuronal damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[(5-Bromothiophen-3-yl)methyl]morpholine is its potent antitumor activity against a variety of cancer cell lines. This compound has also been found to exhibit anti-inflammatory and neuroprotective activities. However, there are several limitations to using this compound in lab experiments. This compound is a relatively complex compound to synthesize, which can limit its availability. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to design experiments to investigate its effects.

Future Directions

Despite the limitations of using 4-[(5-Bromothiophen-3-yl)methyl]morpholine in lab experiments, there are several future directions for research on this compound. One area of research could focus on improving the synthesis method for this compound to increase its availability. Another area of research could focus on investigating the mechanism of action of this compound in more detail to better understand its effects. Additionally, future research could investigate the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative disorders.

properties

IUPAC Name

4-[(5-bromothiophen-3-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNOS/c10-9-5-8(7-13-9)6-11-1-3-12-4-2-11/h5,7H,1-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CORIIGSQWGBPIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CSC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

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